

Introduction: A Versatile Building Block for Modern Chemistry

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Compound of Interest

Compound Name: *2-Fluoro-5-iodo-1,3-dimethylbenzene*

CAS No.: *1416549-07-9*

Cat. No.: *B3102285*

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In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design. **2-Fluoro-5-iodo-1,3-dimethylbenzene** (CAS No. 1416549-07-9) emerges as a highly valuable and versatile building block, particularly for researchers in pharmaceutical and materials science.^{[1][2]} Its structure is deceptively simple, yet it offers a powerful combination of reactive sites. The presence of an iodine atom provides a prime handle for a multitude of cross-coupling reactions, while the fluorine atom and methyl groups can be leveraged to fine-tune the electronic properties, metabolic stability, and binding affinity of target molecules.^[3] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for its effective application in drug discovery and advanced material development.

Core Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and spectral properties is fundamental to its application in the laboratory. The data for **2-Fluoro-5-iodo-1,3-dimethylbenzene** are summarized below. These values are critical for reaction setup, purification, and structural confirmation.

Property	Value	Source
CAS Number	1416549-07-9	ChemicalBook[4]
Molecular Formula	C ₈ H ₈ FI	Calculated
Molecular Weight	250.05 g/mol	Calculated
Boiling Point	227.3 ± 35.0 °C	Predicted, ChemicalBook[5]
Density	1.686 ± 0.06 g/cm ³	Predicted, ChemicalBook[5]
Appearance	Varies; typically a liquid or low-melting solid	General Knowledge

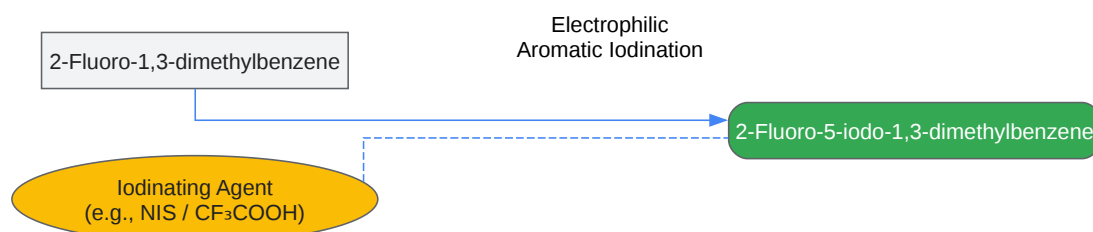
Spectroscopic Signature: While a specific spectrum for this exact molecule is not publicly available, the expected ¹H NMR signals can be predicted based on related structures like 1-fluoro-2-iodobenzene and 1,2-dimethylbenzene.[6][7] The aromatic region would show two distinct singlets (or very narrowly split doublets) due to the symmetrical substitution pattern. The methyl groups would appear as a single peak in the upfield region (~2.3 ppm). The fluorine atom would induce through-bond coupling, further splitting the adjacent proton signals.

Synthesis Pathway: From Precursor to Product

The reliable synthesis of **2-Fluoro-5-iodo-1,3-dimethylbenzene** is crucial for its use in research. A common and effective strategy involves the direct iodination of the corresponding fluorinated xylene precursor.

Causality in Synthesis Design: The choice of an iodinating agent and conditions is paramount. A combination of iodine and an oxidizing agent (like iodic acid in an acidic medium) or the use of N-Iodosuccinimide (NIS) in a strong acid like trifluoroacetic acid provides an electrophilic iodine source ("I⁺") capable of reacting with the moderately activated aromatic ring. The fluorine and methyl groups are ortho, para-directing; the iodine is directed to the position para to the fluorine and ortho to both methyl groups, driven by sterics and electronics.

Synthesis workflow for 2-Fluoro-5-iodo-1,3-dimethylbenzene.



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Caption: Synthesis workflow for **2-Fluoro-5-iodo-1,3-dimethylbenzene**.

Experimental Protocol: Electrophilic Iodination

- **Preparation:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 2-fluoro-1,3-dimethylbenzene (1.0 eq) in a suitable solvent such as trifluoroacetic acid or a mixture of acetic acid and sulfuric acid.
- **Reagent Addition:** Cool the solution in an ice bath (0 °C). Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
- **Reaction:** Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
- **Workup:** Upon completion, pour the reaction mixture into a beaker of ice water containing a solution of sodium thiosulfate to quench any remaining iodine.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be

purified by flash column chromatography on silica gel to yield the pure **2-Fluoro-5-iodo-1,3-dimethylbenzene**.

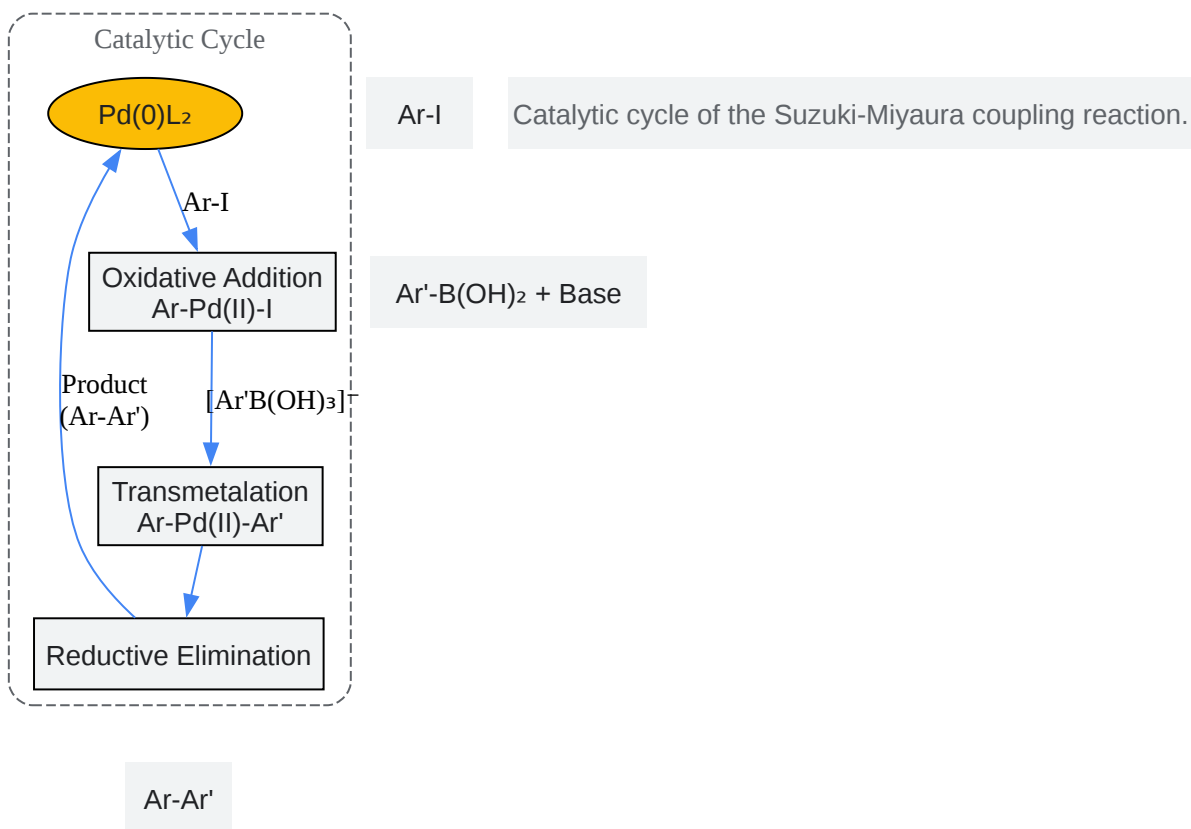
Chemical Reactivity: A Hub for Cross-Coupling Chemistry

The synthetic utility of **2-Fluoro-5-iodo-1,3-dimethylbenzene** stems from the differential reactivity of its carbon-halogen bonds. The C-I bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position.[\[1\]](#)

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, essential for constructing the biaryl scaffolds prevalent in many pharmaceuticals.[\[8\]](#) The reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester.[\[9\]](#)[\[10\]](#)

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl iodide to the Pd(0) center, followed by transmetalation with the activated boronic acid (boronate), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[\[9\]](#)



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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

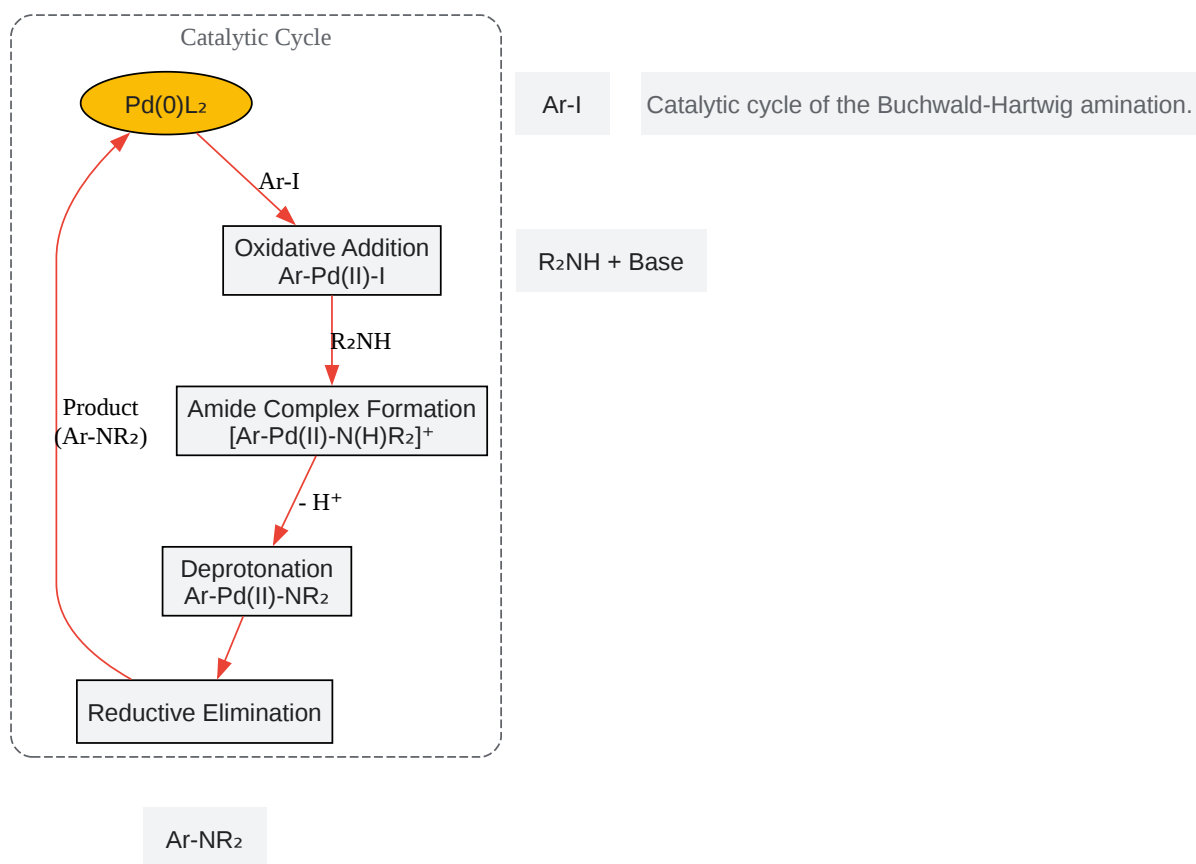
- Setup: To an oven-dried Schlenk flask, add **2-Fluoro-5-iodo-1,3-dimethylbenzene** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
- Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

- Heating: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
- Workup & Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved via column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of carbon-nitrogen bonds is arguably one of the most important transformations in drug development.^[11] The Buchwald-Hartwig amination provides a general and efficient method for coupling aryl halides with a wide range of primary and secondary amines.^{[12][13]}

Mechanism Insight: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The cycle involves oxidative addition of the aryl iodide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.^{[14][15]} The choice of phosphine ligand is critical for catalyst efficiency and substrate scope.^[13]



Caption: Catalytic cycle of the Buchwald-Hartwig amination.

- Setup: In a glovebox or under an inert atmosphere, combine **2-Fluoro-5-iodo-1,3-dimethylbenzene** (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K_3PO_4 , 1.5-2.0 eq).

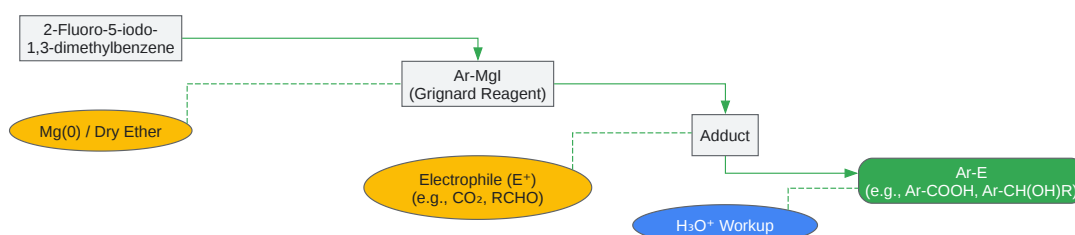
- **Solvent & Reaction:** Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed (monitor by LC-MS).
- **Workup & Purification:** Cool the reaction, filter through a pad of celite to remove inorganic salts, and rinse with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.

Grignard Reaction for Versatile C-C Bond Formation

The iodinated position can be converted into a highly nucleophilic organometallic species, such as a Grignard reagent. This classic transformation opens up pathways to react with a vast range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[16][17]

Reaction Insight: The aryl iodide reacts with magnesium metal in an anhydrous ether solvent to form the arylmagnesium iodide.[16] This reagent is a powerful carbon nucleophile and a strong base, reacting readily with electrophilic centers. For example, reaction with an aldehyde yields a secondary alcohol, while reaction with CO₂ followed by an acidic workup produces a carboxylic acid.[18]

General workflow for Grignard reagent formation and reaction.



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- [1. nbinno.com \[nbinno.com\]](#)
- [2. chemimpex.com \[chemimpex.com\]](#)
- [3. nbinno.com \[nbinno.com\]](#)
- [4. 2-Fuoro-5-iodo-1,3-dimethylbenzene | 1416549-07-9 \[m.chemicalbook.com\]](#)
- [5. 2-Fuoro-5-iodo-1,3-dimethylbenzene | 1416549-07-9 \[amp.chemicalbook.com\]](#)
- [6. C8H10 1,2-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 o-xylene 1-H nmr doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [7. 1-Fluoro-2-iodobenzene\(348-52-7\) 1H NMR \[m.chemicalbook.com\]](#)
- [8. tcichemicals.com \[tcichemicals.com\]](#)
- [9. Suzuki Coupling \[organic-chemistry.org\]](#)
- [10. myers.faculty.chemistry.harvard.edu \[myers.faculty.chemistry.harvard.edu\]](#)
- [11. Buchwald–Hartwig amination - Wikipedia \[en.wikipedia.org\]](#)
- [12. Buchwald-Hartwig Cross Coupling Reaction \[organic-chemistry.org\]](#)
- [13. research.rug.nl \[research.rug.nl\]](#)
- [14. chem.libretexts.org \[chem.libretexts.org\]](#)
- [15. m.youtube.com \[m.youtube.com\]](#)
- [16. chemguide.co.uk \[chemguide.co.uk\]](#)
- [17. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
- [18. youtube.com \[youtube.com\]](#)
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